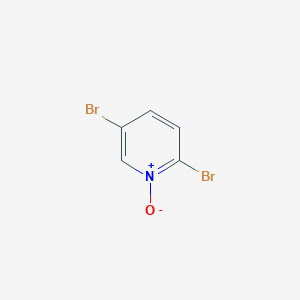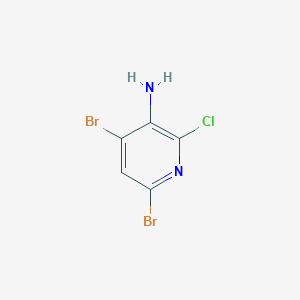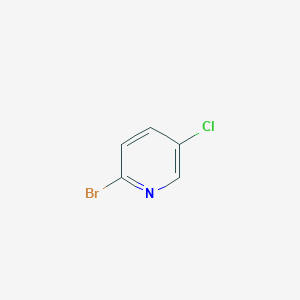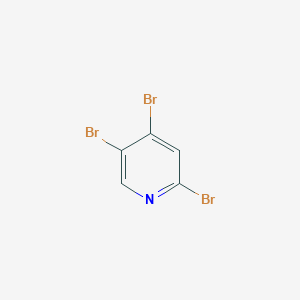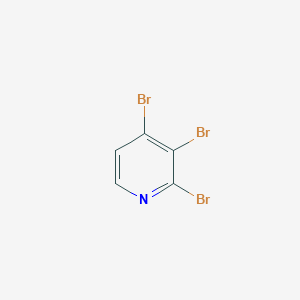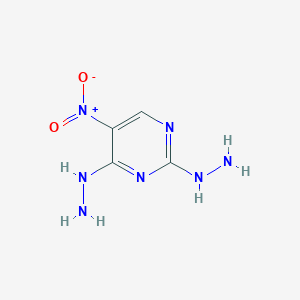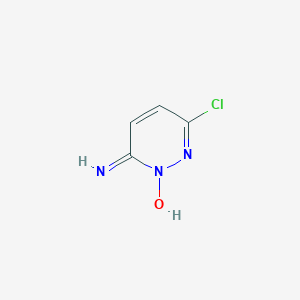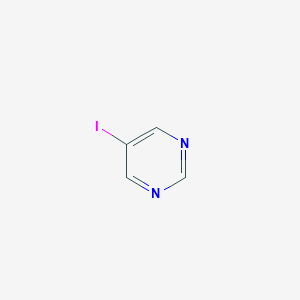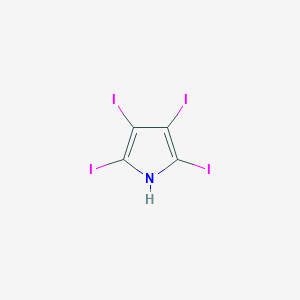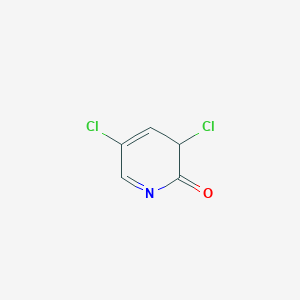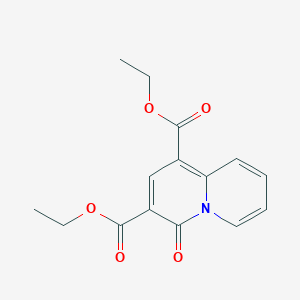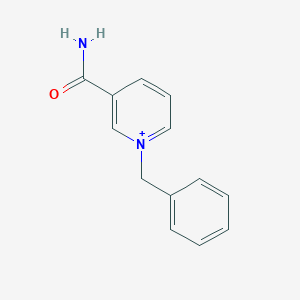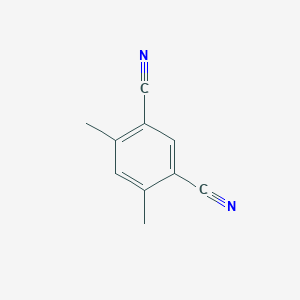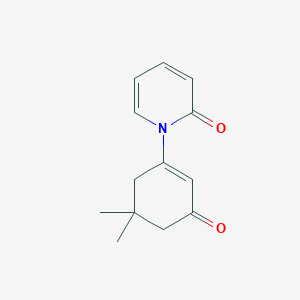
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone, commonly known as DMCO-5, is a chemical compound with a unique structure that has been widely studied for its potential applications in scientific research. DMCO-5 is a pyridinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of DMCO-5 is not fully understood, but it is thought to act as a free radical scavenger and an inhibitor of AGE formation. DMCO-5 has been shown to inhibit the formation of amyloid beta (Aβ) fibrils, which are implicated in the development of Alzheimer's disease. DMCO-5 has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
DMCO-5 has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of AGEs has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMCO-5 in lab experiments include its relatively simple synthesis, its ability to act as a free radical scavenger and an inhibitor of AGE formation, and its potential as a therapeutic agent in the treatment of various diseases. The limitations of using DMCO-5 in lab experiments include the need for further investigation into its mechanism of action and its potential side effects.
Orientations Futures
For the study of DMCO-5 include further investigation into its mechanism of action and its potential as a therapeutic agent in the treatment of various diseases. Further studies could also investigate the potential side effects of DMCO-5 and its interactions with other compounds. Additionally, the synthesis of DMCO-5 could be optimized to improve its yield and purity.
Méthodes De Synthèse
DMCO-5 can be synthesized through several methods, including the reaction of 2-pyridinecarboxaldehyde with 2,4-pentanedione in the presence of a base, or via a one-pot synthesis using 2-pyridinecarboxaldehyde, 2,4-pentanedione, and ammonium acetate. The synthesis of DMCO-5 is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
DMCO-5 has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of advanced glycation end products (AGEs) has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
69914-12-1 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-10(7-11(15)9-13)14-6-4-3-5-12(14)16/h3-7H,8-9H2,1-2H3 |
Clé InChI |
CBJJKJUBCFEPKU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
SMILES canonique |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
Autres numéros CAS |
69914-12-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



